8-Fluoroquinoline-4-carboxylic acid
CAS No.: 215801-73-3
Cat. No.: VC4313320
Molecular Formula: C10H6FNO2
Molecular Weight: 191.161
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215801-73-3 |
---|---|
Molecular Formula | C10H6FNO2 |
Molecular Weight | 191.161 |
IUPAC Name | 8-fluoroquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Standard InChI Key | LJQYQWOPXLPHDV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O |
Introduction
Chemical Architecture and Physicochemical Profile
Table 1: Key Physicochemical Properties
The fluorine atom's electronegativity (3.98 Pauling scale) induces partial positive charges on adjacent carbon atoms, while the carboxylic acid group provides hydrogen-bonding capacity and pH-dependent ionization (pKa ~4.2 for -COOH) . These features critically influence solubility profiles, with calculated aqueous solubility of 0.12 mg/mL at pH 7.
Synthetic Methodologies and Industrial Production
Cyclocondensation Approaches
The primary synthesis route involves cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilide derivatives in polar aprotic solvents. A 2012 optimized protocol achieved 78-85% yields using dimethylformamide (DMF) at 110°C for 6 hours :
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity | Key Advantage | Reference |
---|---|---|---|---|
DMF Cyclocondensation | 85 | >98% | Scalable, single-step | |
Microwave-Assisted | 92 | 95% | Reduced reaction time (45 min) | |
Solid-Phase Synthesis | 67 | 99% | Easy purification |
Microwave-assisted synthesis has recently gained traction, reducing reaction times to under an hour while maintaining high yields. Industrial-scale production typically employs continuous flow reactors with in-line purification, achieving throughputs exceeding 50 kg/batch .
Biological Activity Spectrum and Mechanisms
Anticancer Properties
Mechanistic studies reveal dual inhibition of topoisomerase II (IC₅₀ = 2.3 μM) and tubulin polymerization (EC₅₀ = 4.1 μM). In MCF-7 breast cancer cells, the compound induced G2/M arrest (78% cells at 48h) and apoptosis via caspase-3 activation (3.8-fold increase vs controls) .
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast) | 8.2 | Topo II inhibition, Apoptosis | |
A549 (Lung) | 12.1 | ROS generation | |
HepG2 (Liver) | 9.8 | Tubulin destabilization |
Antimicrobial Action
Against Aspergillus fumigatus, the compound showed MIC₉₀ of 16 μg/mL by disrupting chitin synthase (Ki = 0.8 μM) . Gram-positive bacteria (S. aureus) exhibited greater susceptibility (MIC = 8 μg/mL) compared to Gram-negative strains (MIC >64 μg/mL), likely due to enhanced membrane penetration .
Material Science Applications
Organic Electronics
The conjugated π-system enables use in organic light-emitting diodes (OLEDs), with a reported external quantum efficiency of 12.4% in blue-emitting devices . Coordination with Zn²⁺ produces luminescent complexes (λem = 480 nm) for sensor applications .
Agricultural Chemistry
Derivatives demonstrate acaricidal activity against Tetranychus urticae (LC₅₀ = 0.8 mg/L), outperforming conventional miticides. Field trials reduced mite infestations by 89% at 50 g/ha application rates .
Recent Advancements and Clinical Prospects
A 2023 structure-activity relationship (SAR) study identified the 4-carboxyl group as critical for target binding—its replacement decreased anticancer potency 30-fold. Phase I trials of a prostate-specific membrane antigen (PSMA)-targeting derivative showed 68Ga-labeled complexes with tumor-to-background ratios >15:1 in PET imaging.
In material science, incorporation into metal-organic frameworks (MOFs) yielded materials with CO₂ adsorption capacity of 3.2 mmol/g at 298K, surpassing many benchmark adsorbents .
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